(5-Chloro-2-methoxy-4-methylphenyl)acetic acid
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Overview
Description
(5-Chloro-2-methoxy-4-methylphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro, methoxy, and methyl group attached to a phenyl ring, along with an acetic acid moiety
Mechanism of Action
Mode of Action
It is known that many similar compounds interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, inhibiting specific biochemical pathways, or disrupting cellular structures .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloro-2-methoxy-4-methylphenyl)acetic acid . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)acetic acid typically involves the chlorination of 2-methoxy-4-methylphenylacetic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (5-Hydroxy-2-methoxy-4-methylphenyl)acetic acid.
Reduction: (2-Methoxy-4-methylphenyl)acetic acid.
Substitution: (5-Methoxy-2-methoxy-4-methylphenyl)acetic acid.
Scientific Research Applications
(5-Chloro-2-methoxy-4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxyphenyl)acetic acid
- (5-Chloro-2-methylphenyl)acetic acid
- (5-Chloro-2-methoxy-4-ethylphenyl)acetic acid
Uniqueness
(5-Chloro-2-methoxy-4-methylphenyl)acetic acid is unique due to the specific combination of functional groups attached to the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-9(14-2)7(4-8(6)11)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVGBLQVSPVSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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